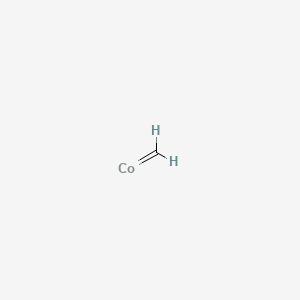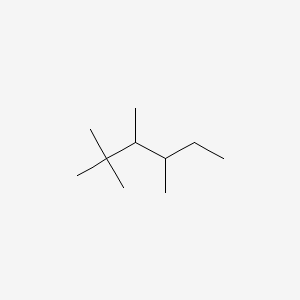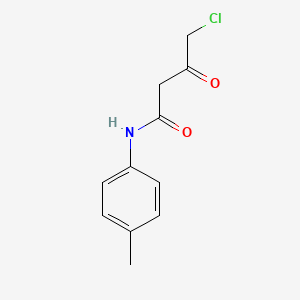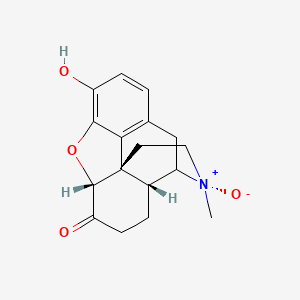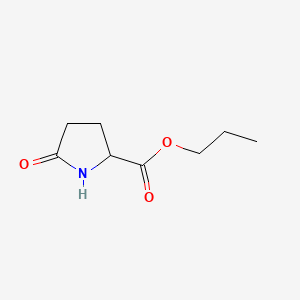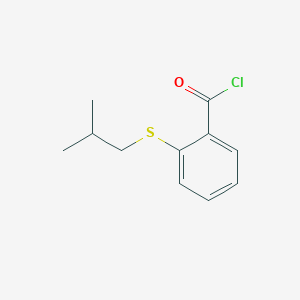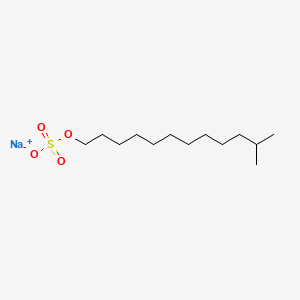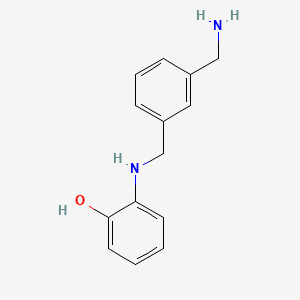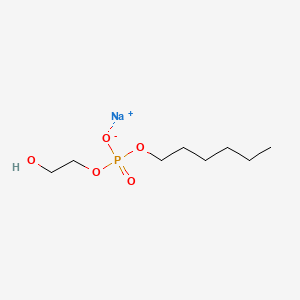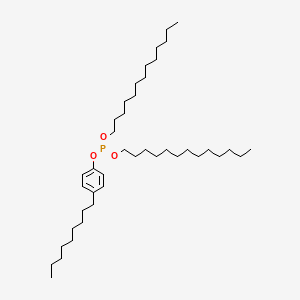
5-Mercapto-o-anisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercapto-o-anisic acid: is an organic compound with the molecular formula C8H8O3S 5-mercapto-2-methoxybenzoic acid This compound is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-o-anisic acid typically involves the introduction of a mercapto group into the anisic acid structure. One common method is the thiolation of o-anisic acid using thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent thiolation. The process may be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Mercapto-o-anisic acid can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions involving the methoxy or mercapto groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Mercapto-o-anisic acid is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur-containing compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-Mercapto-o-anisic acid involves its interaction with molecular targets through its mercapto and methoxy groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Proteins and Enzymes: The mercapto group can interact with cysteine residues in proteins, affecting their function.
Signaling Pathways: The compound may influence signaling pathways involving sulfur-containing molecules, such as glutathione metabolism.
Vergleich Mit ähnlichen Verbindungen
o-Anisic Acid: Lacks the mercapto group, making it less reactive in thiol-specific reactions.
p-Anisic Acid: Has a methoxy group in the para position, leading to different chemical properties and reactivity.
Thioglycolic Acid: Contains a mercapto group but lacks the aromatic ring, resulting in different applications and reactivity.
Uniqueness: 5-Mercapto-o-anisic acid is unique due to the presence of both methoxy and mercapto groups on the aromatic ring, providing a combination of reactivity and functionality that is not found in other similar compounds. This dual functionality makes it valuable in various chemical, biological, and industrial applications.
Eigenschaften
CAS-Nummer |
80530-56-9 |
|---|---|
Molekularformel |
C8H8O3S |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
2-methoxy-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-2-5(12)4-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) |
InChI-Schlüssel |
FNDCOFKQOCGHEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


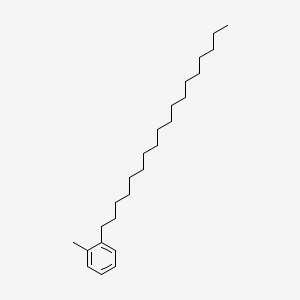
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)

